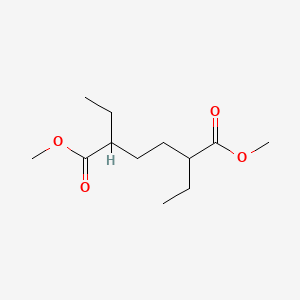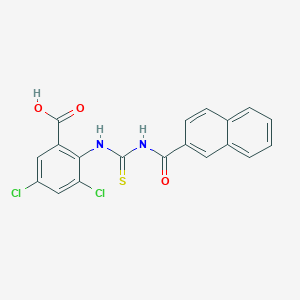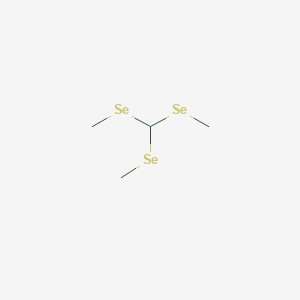
4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) is a chemical compound characterized by its unique structure, which includes a dioxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) typically involves the formation of the dioxazine ring followed by the introduction of the acetic acid group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the dioxazine ring through cyclization of appropriate precursors.
Functional Group Introduction: Introduction of the acetic acid group through reactions such as esterification or amidation.
Industrial Production Methods
Industrial production of 4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) include other dioxazine derivatives such as:
- 4H-1,3,5-Dioxazine-5(6H)-ethanol(9CI)
- 4H-1,3,5-Dioxazine-5(6H)-propanamine
Uniqueness
4H-1,3,5-Dioxazine-5(6H)-aceticacid(9CI) is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other dioxazine derivatives may not be suitable.
Propriétés
Numéro CAS |
783260-69-5 |
|---|---|
Formule moléculaire |
C5H9NO4 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
2-(1,3,5-dioxazinan-5-yl)acetic acid |
InChI |
InChI=1S/C5H9NO4/c7-5(8)1-6-2-9-4-10-3-6/h1-4H2,(H,7,8) |
Clé InChI |
YQLCIMSYPAPVPO-UHFFFAOYSA-N |
SMILES canonique |
C1N(COCO1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-3-[(Z)-2-ethynyloct-1-enyl]-2-methyloxirane](/img/structure/B13798709.png)

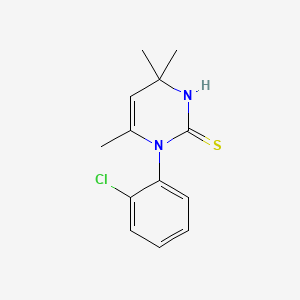
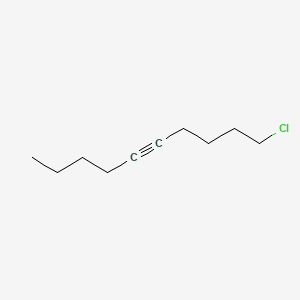
![N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13798737.png)

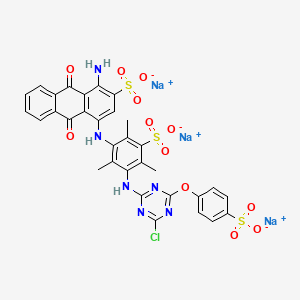
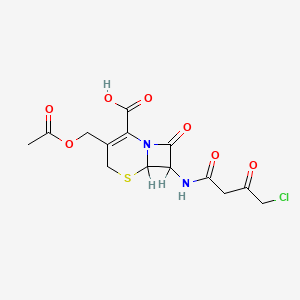
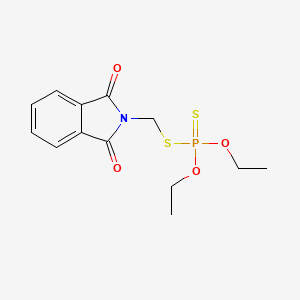
![(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
